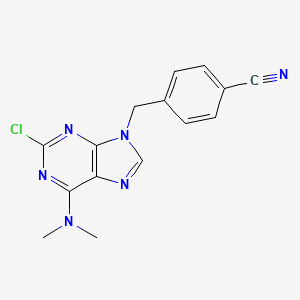

Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)-

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[[2-chloro-6-(dimethylamino)purin-9-yl]methyl]benzonitrile . This name adheres to IUPAC’s hierarchical nomenclature rules for heterocyclic compounds, which prioritize functional group priority, substituent positioning, and parent structure identification.

Key Components of the IUPAC Name:

- Parent structure : Purine, a bicyclic system comprising fused pyrimidine and imidazole rings.

- Substituents :

- Position 2 : Chloro (-Cl) group.

- Position 6 : Dimethylamino (-N(CH₃)₂) group.

- Position 9 : Methyl (-CH₂-) linker connecting the purine core to a benzonitrile moiety.

- Benzonitrile substituent : A benzene ring with a cyano (-C≡N) group at the para position (carbon 4).

Table 1: Substituent Positions and Functional Groups

| Position | Substituent | Functional Group Type |

|---|---|---|

| 2 | Chloro | Halogen |

| 6 | Dimethylamino | Tertiary amine |

| 9 | Methyl-benzonitrile | Aromatic nitrile |

The systematic classification places this compound within the purine alkaloid family, distinguished by its hybrid benzonitrile-purinyl structure.

Molecular Architecture: Purine-Benzonitrile Hybrid System

The molecular formula C₁₅H₁₃ClN₆ reflects a 15-carbon framework with chlorine and six nitrogen atoms. The core purine system (C₅H₄N₄) is modified at three critical positions, while the benzonitrile group introduces aromaticity and polarity.

Structural Features:

- Purine Core :

- The pyrimidine ring (positions 1–6) and imidazole ring (positions 7–9) form a planar, conjugated system.

- Position 2 : Chlorine substitution creates an electron-withdrawing effect, altering ring electron density.

- Position 6 : The dimethylamino group introduces electron-donating character, counterbalancing the chloro group’s electronegativity.

- Benzonitrile Moiety :

- A para-substituted benzene ring (C₆H₄CN) connected via a methylene bridge (-CH₂-) to the purine’s position 9.

- The cyano group (-C≡N) contributes significant polarity and potential for hydrogen bonding.

Table 2: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₃ClN₆ |

| Molecular weight | 312.76 g/mol |

| Hybridization | sp² (purine), sp³ (CH₂) |

| Conjugated system | 10 π-electrons (purine) |

The methylene bridge permits rotational flexibility, enabling conformational adaptability in binding interactions.

Stereochemical Analysis of Substituent Orientation

Despite its structural complexity, this compound exhibits no chiral centers or stereoisomerism. The substituents are rigidly positioned on the aromatic purine and benzene rings, which enforce planar geometries.

Key Observations:

- Purine Ring Substituents :

- The chloro and dimethylamino groups occupy fixed positions on the pyrimidine ring (positions 2 and 6), with no rotational freedom due to aromatic conjugation.

- Methylene Bridge :

- Benzonitrile Orientation :

- The cyano group’s para position on the benzene ring maximizes resonance stabilization and minimizes steric clashes with the purine system.

Diagram 1: Planar Substituent Arrangement

Purine Core

|

Cl–N–C–N(CH₃)₂

|

CH₂–C₆H₄–C≡N

The absence of stereocenters simplifies the compound’s stereochemical profile, distinguishing it from purine derivatives with chiral side chains.

Comparative Structural Analysis with Analogous Purine Derivatives

This compound’s unique substitution pattern differentiates it from common purine analogs. Below, we contrast its features with structurally related molecules.

Comparative Features:

- Substituent Diversity :

- Electronic Effects :

- The chloro group’s electron-withdrawing nature contrasts with the electron-donating dimethylamino group, creating a polarized electronic environment absent in simpler purines.

- Hybrid Systems :

Table 3: Structural Comparison with Purine Analogs

| Compound | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Benzonitrile derivative | 2-Cl, 6-N(CH₃)₂, 9-CH₂-C₆H₄CN | Cl, amine, nitrile | 312.76 |

| Adenosine | 6-NH₂ | Amine, ribose | 267.24 |

| Theophylline | 1,3-CH₃ | Methyl, carbonyl | 180.16 |

| 6-Mercaptopurine | 6-SH | Thiol | 170.19 |

The benzonitrile group’s bulk and polarity suggest enhanced binding affinity for hydrophobic enzyme pockets compared to smaller purine derivatives.

Properties

CAS No. |

115204-61-0 |

|---|---|

Molecular Formula |

C15H13ClN6 |

Molecular Weight |

312.76 g/mol |

IUPAC Name |

4-[[2-chloro-6-(dimethylamino)purin-9-yl]methyl]benzonitrile |

InChI |

InChI=1S/C15H13ClN6/c1-21(2)13-12-14(20-15(16)19-13)22(9-18-12)8-11-5-3-10(7-17)4-6-11/h3-6,9H,8H2,1-2H3 |

InChI Key |

VOWQHOIVWIVHOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- typically involves multiple steps. One common approach is to start with the synthesis of the purine derivative, followed by the introduction of the benzonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

Mechanism of Action

The compound acts by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. This can lead to various biological effects, including the inhibition of enzyme activity or the blocking of receptor signaling pathways.

Potential Therapeutic Uses

Research indicates that this compound may serve as a lead structure for developing new therapeutic agents targeting diseases associated with immune response modulation. Its purine structure allows it to mimic nucleotides, potentially influencing nucleic acid metabolism and signaling pathways involved in cellular responses .

Immunomodulatory Effects

Recent studies have demonstrated that benzonitrile derivatives can act as agonists for immune receptors such as NOD2 and TLR7. These interactions can elicit potent immune responses, making them candidates for vaccines or immunotherapies . For instance, one study highlighted how a conjugate involving this compound significantly upregulated genes related to cytokine signaling in peripheral blood mononuclear cells (PBMCs), enhancing their cytolytic activities against cancer cells .

Case Studies

Case Study: Immunotherapy Development

In a recent study, researchers synthesized conjugates using benzonitrile derivatives to enhance the immunogenicity of cancer vaccines. The results showed that these compounds significantly improved the activation of immune cells and increased the production of key cytokines like interferon gamma (IFN-γ), demonstrating their potential in cancer immunotherapy .

Case Study: Targeting Undruggable Proteins

Another application explored the use of benzonitrile derivatives in targeting previously considered "undruggable" proteins involved in cancer progression. The study found that these compounds could effectively inhibit the activity of such proteins, paving the way for novel therapeutic strategies against aggressive cancers .

Mechanism of Action

The mechanism of action of Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or blocking of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Purine Derivatives

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects on Purine Core: The dimethylamino group in the target compound provides greater steric hindrance and basicity compared to primary amines (e.g., methylamino in ). This may influence binding affinity in receptor interactions. Chlorine at position 2 is conserved across analogs, suggesting its role in electronic stabilization or target recognition.

- Replacement of benzonitrile with benzamide () introduces hydrogen-bonding capacity but reduces lipophilicity.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

*Estimated using fragment-based methods.

Key Observations:

- The target compound’s benzonitrile group increases lipophilicity (logP ~2.5) compared to amide-containing analogs (logP ~1.2).

- Dimethylamino’s basicity may enhance solubility in acidic environments, whereas benzonitrile’s rigidity could reduce conformational flexibility.

Biological Activity

Benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzonitrile group substituted by a chlorinated purine moiety. Its molecular formula is C15H16ClN5, with a molecular weight of approximately 312.76 g/mol. The presence of the 2-chloro-6-(dimethylamino)-9H-purine structure is significant as it enhances the compound's biological properties, particularly in the context of antitumor and antiviral activities.

Mechanisms of Biological Activity

Benzonitrile derivatives typically exhibit their biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in nucleic acid metabolism, making them potential candidates for cancer and viral infection therapies.

- Cellular Interaction : Studies indicate that these compounds interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

- Electrophilic Nature : The nitrile group in benzonitrile derivatives facilitates nucleophilic substitution reactions, enhancing their reactivity and potential for biological interactions.

Biological Activity Overview

Research indicates that benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- exhibits significant antitumor and antiviral properties. Below is a summary of its biological activity based on various studies:

| Activity | Description |

|---|---|

| Antitumor | Inhibits cell proliferation in various cancer cell lines through apoptosis induction. |

| Antiviral | Shows potential in inhibiting viral replication by targeting viral enzymes. |

| Enzyme Inhibition | Competes with substrates for binding sites on key metabolic enzymes. |

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that derivatives similar to benzonitrile exhibited cytotoxic effects on melanoma cells by inducing apoptosis through the AKT/BIM signaling pathway. The generation of reactive oxygen species (ROS) was identified as a key factor in mediating this effect .

- Antiviral Properties : Research has indicated that purine derivatives can inhibit various viral enzymes involved in replication processes. Benzonitrile's structural similarity to nucleosides suggests it could disrupt viral RNA synthesis, making it a candidate for further antiviral drug development.

- Pharmacological Profile : A pharmacological evaluation of related benzonitrile compounds revealed significant anticonvulsant activity with lower neurotoxicity compared to standard treatments like valproate. This highlights the versatility of benzonitrile derivatives beyond anticancer applications .

Synthesis and Derivatives

The synthesis of benzonitrile, 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)- can be achieved through various methods involving nucleophilic substitution and electrophilic aromatic substitution reactions. Its derivatives are being explored for enhanced biological activity and specificity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for purine derivatives like 4-((2-chloro-6-(dimethylamino)-9H-purin-9-yl)methyl)benzonitrile?

- Methodological Answer : Purine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, benzyl bromide or analogous alkylating agents can react with purine precursors under reflux in anhydrous solvents (e.g., CH₂Cl₂ or DMF) with acid/base catalysis. Chromatography (e.g., flash chromatography with cyclohexane-ethyl acetate gradients) and crystallization (e.g., ethanol) are critical for purification . Monitoring via TLC (n-hexane:ethyl acetate 0.5:3.5) ensures reaction progress .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: purine protons (δ 8.0–8.5 ppm), benzonitrile aromatic protons (δ 7.5–8.0 ppm), and dimethylamino groups (δ 2.8–3.2 ppm). Integration ratios validate substitution patterns .

- IR : A sharp C≡N stretch near 2230 cm⁻¹ confirms the nitrile group, while N–H stretches (3300–3500 cm⁻¹) verify amine functionality .

- Cross-reference with NIST spectral libraries for validation .

Q. What solvent systems are compatible with this compound for reaction optimization?

- Methodological Answer : Benzonitrile derivatives exhibit high miscibility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). However, solvent choice must avoid competing nucleophilic interactions. Pre-screening via solubility tests in ethyl acetate, methanol, or acetonitrile is recommended .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 2-chloro-6-(dimethylamino)purine moiety in cross-coupling reactions?

- Methodological Answer : The chloro group at position 2 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the dimethylamino group at position 6 introduces steric hindrance, requiring bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C). Computational DFT studies can model transition states to optimize ligand-metal coordination .

Q. What mechanisms explain catalyst deactivation during hydrogenation of nitrile groups in similar compounds?

- Methodological Answer : Catalyst poisoning (e.g., Pd/C) often arises from strong adsorption of intermediates (e.g., imines) or byproducts (e.g., HCOOH–NEt₃ adducts). Pre-treatment with benzonitrile (non-poisoning) vs. HCOOH–NEt₃ (poisoning) can isolate deactivation pathways. ICP-OES analysis of Pd leaching (e.g., 5.56 wt% to 5.24 wt%) quantifies metal loss .

Q. How do adsorption properties of benzonitrile derivatives on metal surfaces affect catalytic applications?

- Methodological Answer : Benzonitrile binds to metal surfaces (Ag, Pd, Pt) via the nitrile group, aromatic π-system, or lone pairs on nitrogen. Surface-enhanced Raman spectroscopy (SERS) and MD simulations reveal preferential orientations (e.g., perpendicular vs. parallel adsorption). Fe-doped carbon nanostructures enhance binding energy, relevant for electrocatalysis .

Q. What computational methods predict the temperature-dependent viscosity and conformational dynamics of benzonitrile-based solvents?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) replicate experimental viscosity fluctuations (e.g., at 313 K). Stacking of benzene rings at specific temperatures explains viscosity anomalies. Validate via experimental rheometry and compare with NIST thermodynamic datasets (e.g., Cp, ΔHvap) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.